

Application Notes and Protocols for In Vivo Imaging with Cyanine7 NHS Ester

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Compound of Interest

Compound Name: Cyanine7 NHS ester

Cat. No.: B606880

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Introduction to Cyanine7 NHS Ester for In Vivo Imaging

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye widely utilized for in vivo imaging applications in animal models.^{[1][2]} Its fluorescence emission in the NIR spectrum (approximately 750-800 nm) falls within the "NIR window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.^{[3][4]} This intrinsic property of NIR light allows for deeper tissue penetration and lower autofluorescence, resulting in a higher signal-to-noise ratio compared to fluorophores that emit at shorter wavelengths.^{[1][3]}

The N-hydroxysuccinimide (NHS) ester functional group of Cy7 readily reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds.^[5] This reactivity makes Cy7 NHS ester an ideal tool for labeling a wide variety of biomolecules, including antibodies, peptides, and nanoparticles, for in vivo tracking, biodistribution studies, and targeted drug delivery research.^{[1][6]} Applications range from tumor imaging and cancer research to mapping sentinel lymph nodes.^[3]

Key Properties of Cyanine7 Dye

A thorough understanding of the physicochemical properties of the Cy7 dye is crucial for proper experimental design.

Property	Value	Reference
Excitation Maximum (Ex)	~756 nm	[2]
Emission Maximum (Em)	~779 nm	[2]
Molar Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹	[5]
Molecular Weight	Varies by manufacturer	-
Solubility	Soluble in organic solvents (DMSO, DMF)	[5]

Experimental Protocols

Protocol 1: Conjugation of Cyanine7 NHS Ester to an Antibody

This protocol provides a general guideline for labeling an antibody with Cy7 NHS ester. Optimization may be required for specific antibodies and applications.

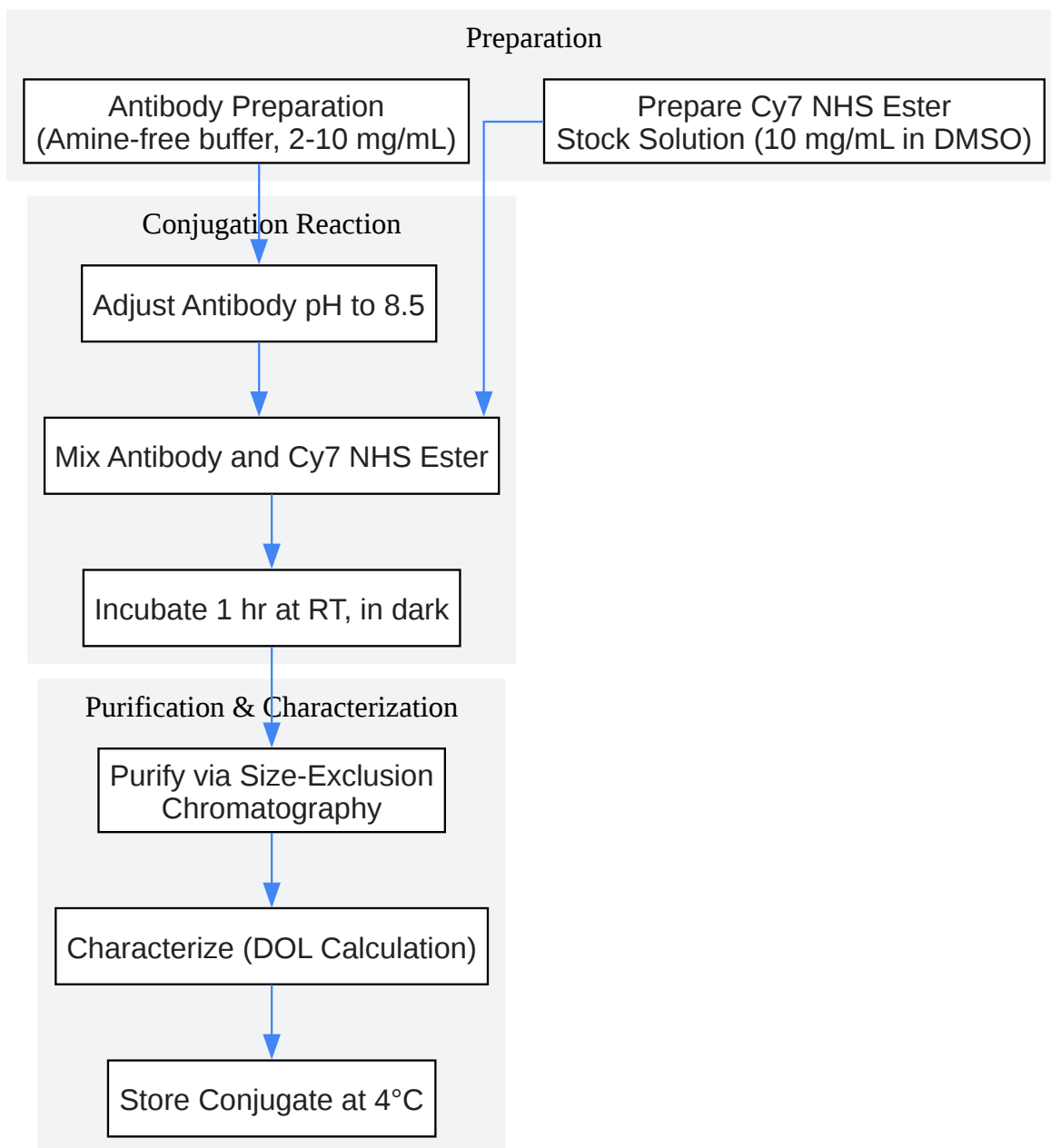
Materials:

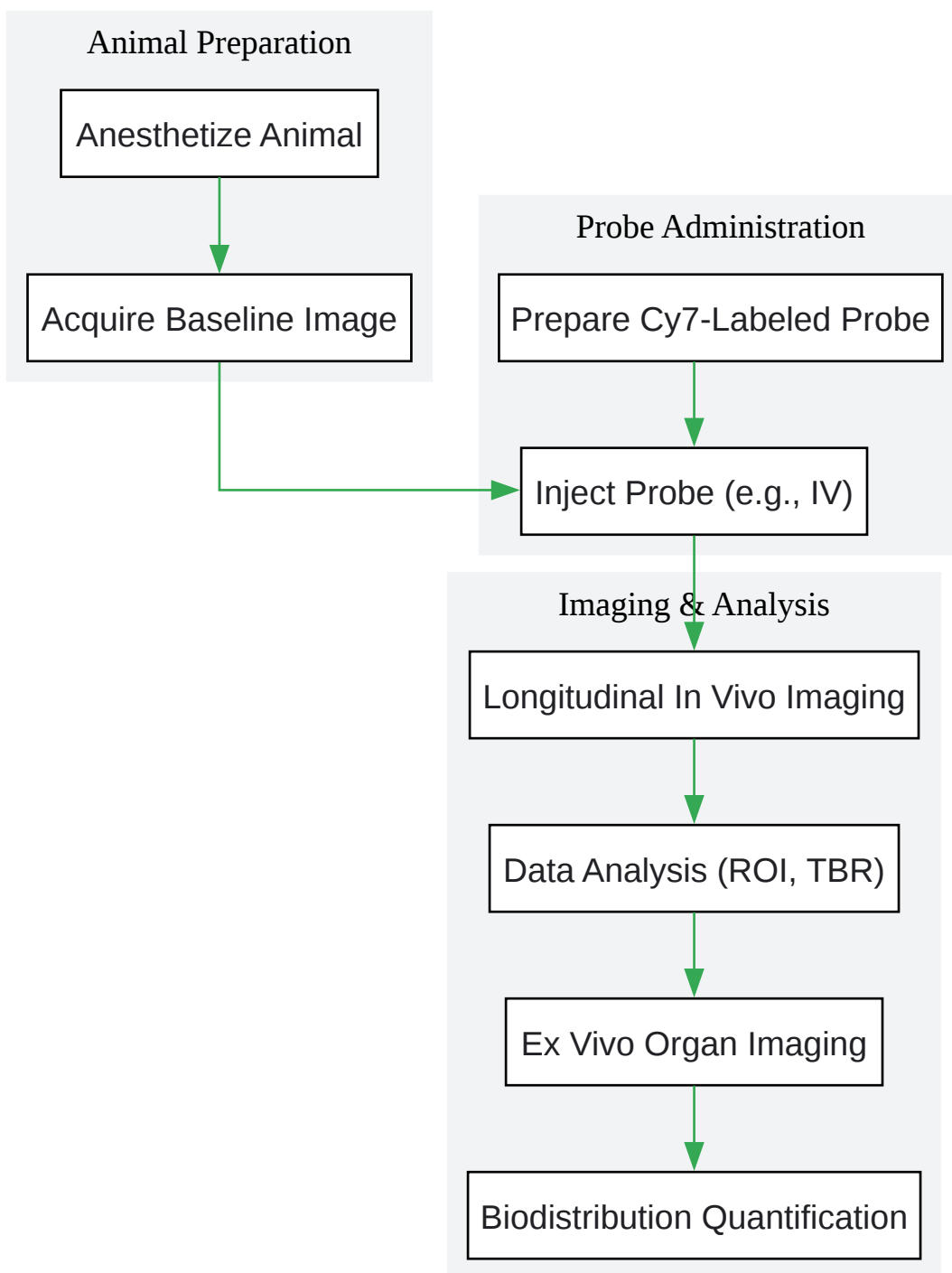
- Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[5]
- **Cyanine7 NHS ester**[5]
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]
- Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0)[5]
- Purification column (e.g., Sephadex G-25)[5]
- Storage Buffer: PBS with 0.1% BSA and 0.02-0.05% sodium azide[5]

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The antibody concentration should ideally be between 2-10 mg/mL.[5]
- Prepare Cy7 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8]
- Reaction Setup:
 - Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1]
 - Slowly add the Cy7 NHS ester stock solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.[5]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.[7]
- Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute will be the Cy7-labeled antibody.[1][8]
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[7]
 - Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The formula is: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - (A_{max} * CF)) * \epsilon_{dye}]$
 - A_{max} = Absorbance at the maximum wavelength of Cy7.
 - A_{280} = Absorbance at 280 nm.
 - $\epsilon_{protein}$ = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
 - ϵ_{dye} = Molar extinction coefficient of Cy7 at its A_{max} (e.g., ~250,000 M⁻¹cm⁻¹).

- CF = Correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).[5]
- Storage: Store the purified Cy7-antibody conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C or -80°C.[9]





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